molecular formula C6H8O3 B13904454 (E)-4-oxohex-2-enoic acid

(E)-4-oxohex-2-enoic acid

Cat. No.: B13904454
M. Wt: 128.13 g/mol
InChI Key: VUZJJUOKMOGBDH-ONEGZZNKSA-N
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Description

(E)-4-oxohex-2-enoic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxohex-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. One such method includes the catalytic oxidation of 4-hexen-2-one using a suitable catalyst under controlled temperature and pressure conditions. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxohex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce 4-oxohexanoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxyhex-2-enoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-oxohexanoic acid.

    Reduction: 4-hydroxyhex-2-enoic acid.

    Substitution: Various substituted hex-2-enoic acid derivatives.

Scientific Research Applications

(E)-4-oxohex-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-oxohex-2-enoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, altering the pH and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxohexanoic acid: Similar structure but lacks the double bond.

    4-hydroxyhex-2-enoic acid: Similar structure but with a hydroxyl group instead of a ketone.

    Hex-2-enoic acid: Similar structure but lacks the ketone group.

Uniqueness

(E)-4-oxohex-2-enoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(E)-4-oxohex-2-enoic acid

InChI

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h3-4H,2H2,1H3,(H,8,9)/b4-3+

InChI Key

VUZJJUOKMOGBDH-ONEGZZNKSA-N

Isomeric SMILES

CCC(=O)/C=C/C(=O)O

Canonical SMILES

CCC(=O)C=CC(=O)O

Origin of Product

United States

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